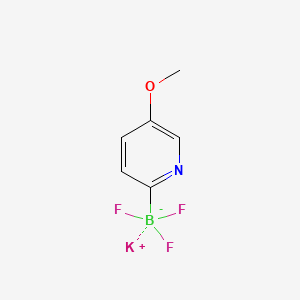

Potassium 5-methoxypyridine-2-trifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

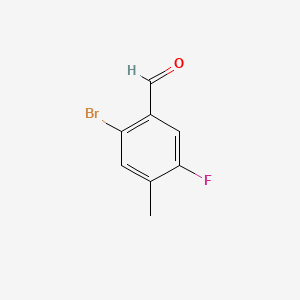

Potassium 5-methoxypyridine-2-trifluoroborate is a chemical compound with the molecular formula C6H6BF3KNO and a molecular weight of 215.024. It is used as a substrate in various chemical reactions .

Synthesis Analysis

The synthesis of Potassium 5-methoxypyridine-2-trifluoroborate involves metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also be used in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .Molecular Structure Analysis

The molecular structure of Potassium 5-methoxypyridine-2-trifluoroborate is represented by the empirical formula C6H6BF3KNO. The molecular weight of the compound is 215.024.Chemical Reactions Analysis

Potassium 5-methoxypyridine-2-trifluoroborate is used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It is also involved in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .Wissenschaftliche Forschungsanwendungen

Potassium Channel Blockers for Multiple Sclerosis and Imaging : Potassium 5-methoxypyridine-2-trifluoroborate derivatives, such as 4-aminopyridine, show potential as voltage-gated potassium channel blockers. This property is useful for treating multiple sclerosis symptoms and for developing PET tracers in imaging demyelinated lesions in rodent models of multiple sclerosis. Derivatives containing methoxy and trifluoromethyl groups have been explored for their physicochemical properties and channel blocking abilities under different conditions (Rodríguez-Rangel et al., 2020).

Synthesis of Analogues through Alkylation Reactions : Studies on the simple synthesis of methoxypyridine and its analogues, including potassium 5-methoxypyridine-2-trifluoroborate, have demonstrated its potential in chemical synthesis. The use of solid potassium hydroxide in dimethyl sulfoxide facilitates the methylation of hydroxypyridine and its analogues, showing the adaptability of this compound in chemical reactions (Finkentey et al., 1983).

Substitution Reactions for Pyridine Derivatives : Research into the substitution reactions of pyridine sulfonic acids and their potassium salts has led to the development of various substituted pyridines, such as methoxy- and trifluoromethyl-substituted derivatives. This opens up possibilities for creating a range of chemical compounds for various applications, highlighting the versatility of potassium 5-methoxypyridine-2-trifluoroborate in chemical synthesis (Bakke & Sletvold, 2003).

Development of Potassium-mediated Zincation : Structurally-defined potassium-mediated zincation of amino- and alkoxy-substituted pyridines, including 4-methoxypyridine, has been achieved, leading to the formation of bimetallic potassium pyridylzinc complexes. This research provides insights into the complexation and reactivity of potassium 5-methoxypyridine-2-trifluoroborate in organometallic chemistry (Conway et al., 2008).

Copper-catalyzed Amination : The transformation of potassium aryl trifluoroborates into aryl amines using copper sulfate as a catalyst demonstrates the compound's utility in organic synthesis. This methodology employs water as a solvent under aerobic conditions, showcasing the compound's role in environmentally friendly chemical processes (Liesen et al., 2012).

Synthesis and Characterization for Organometallics : The synthesis and characterization of iridium complexes with methoxypyridine ligands, including potassium 5-methoxypyridine-2-trifluoroborate, reveal its potential in developing blue phosphorescent materials. The study of photophysical and electrochemical properties of these complexes highlights their potential applications in light-emitting diodes and other optoelectronic devices (Wu et al., 2007).

Wirkmechanismus

Target of Action

It’s known that the compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . These ureas are potential ASK1 inhibitors , suggesting that ASK1, a member of the MAP kinase family involved in cellular stress responses, could be a target.

Mode of Action

The compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .

Biochemical Pathways

Given its role in the synthesis of potential ask1 inhibitors , it can be inferred that it may influence the MAPK signaling pathway.

Result of Action

Given its role in the synthesis of potential ask1 inhibitors , it can be inferred that it may have an impact on cellular stress responses.

Eigenschaften

IUPAC Name |

potassium;trifluoro-(5-methoxypyridin-2-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO.K/c1-12-5-2-3-6(11-4-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLJGGPCKFUUQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=NC=C(C=C1)OC)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium Trifluoro(5-methoxy-2-pyridinyl)-borate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)